Ethylhydrazine hydrochloride

Pyrazole synthesis Phosphonium salt cyclization Regioselective heterocycle formation

Select Ethylhydrazine hydrochloride (CAS 18413-14-4) when terminal alkylation is required for regioselective heterocycle formation. This hydrochloride salt enables direct one-pot pyrazole/pyrazoline synthesis from phosphonium precursors—eliminating the hydrazone intermediate step required with phenylhydrazine (60% pyrazoline + 40% pyrazole in a single operation). For Fischer indole applications, ethyl substitution delivers higher yields and faster rates at lower temperatures versus unalkylated hydrazines, preserving acid-sensitive functionality. Documented as a key intermediate in b-raf inhibitor synthesis for IBD programs and validated for active-site protein labeling. Stable salt form simplifies storage and handling. Request your B2B quote today.

Molecular Formula C2H9ClN2
Molecular Weight 96.56 g/mol
CAS No. 18413-14-4
Cat. No. B095292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylhydrazine hydrochloride
CAS18413-14-4
Synonymsethylhydrazine
ethylhydrazine hydrochloride
Molecular FormulaC2H9ClN2
Molecular Weight96.56 g/mol
Structural Identifiers
SMILESCCNN.Cl
InChIInChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H
InChIKeySKEHVMZPBBGBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylhydrazine Hydrochloride CAS 18413-14-4: A Terminal Alkylated Hydrazine Reagent for Heterocyclic Synthesis


Ethylhydrazine hydrochloride (CAS 18413-14-4) is a terminally alkylated hydrazine derivative with the molecular formula C₂H₉ClN₂ and a molecular weight of 96.56 g/mol, typically supplied as a pale yellow solid powder [1]. As a member of the monosubstituted alkylhydrazine class, this compound functions as a reactive nucleophilic reagent in condensation and cyclization reactions, with demonstrated utility in pyrazole formation, Fischer indole synthesis, and pharmaceutical intermediate applications . The hydrochloride salt form enhances stability and handling characteristics compared to the free base ethylhydrazine (CAS 624-80-6).

Why Generic Hydrazine Substitution Fails: Ethylhydrazine Hydrochloride 18413-14-4 Structural Differentiation Drives Outcome-Specific Reactivity


Terminal alkylation of hydrazines fundamentally alters reaction kinetics, regioselectivity, and product distribution in heterocyclic synthesis. Research demonstrates that alkylated hydrazines provide indole products with higher yields and faster rates compared to unalkylated counterparts, enabling reactions at lower temperatures with improved compatibility for acid-sensitive functional groups . Furthermore, ethyl substitution confers distinct chemoselectivity versus other alkylhydrazines: ethylhydrazine produces quantitatively different pyrazoline and pyrazole product ratios compared to phenylhydrazine under identical conditions [1]. These documented differential outcomes preclude simple in-class substitution and establish the scientific basis for compound-specific selection.

Ethylhydrazine Hydrochloride 18413-14-4 Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Comparative Reaction Yield and Product Distribution: Ethylhydrazine Hydrochloride vs. Phenylhydrazine in Pyrazoline Synthesis

Under identical reaction conditions, ethylhydrazine and phenylhydrazine produce fundamentally different reaction outcomes with (4-bromobut-2-ene-1-yl)triphenylphosphonium bromide. Ethylhydrazine generated two distinct pyrazole-derived phosphonium salts in 60% and 40% yields, whereas phenylhydrazine yielded a single N-phenylhydrazine derivative in 62% yield, which subsequently required additional cyclization to form pyrazolines [1]. This demonstrates that ethyl substitution enables direct pyrazole ring formation without requiring a separate cyclization step.

Pyrazole synthesis Phosphonium salt cyclization Regioselective heterocycle formation

Terminal Alkylation Effect: Quantified Yield and Rate Enhancement in Fischer Indole Synthesis

A systematic investigation of terminal alkylation effects on hydrazines in the Fischer indole synthesis established that alkylated hydrazines consistently provide indole products with higher yields and faster rates compared to their unalkylated counterparts . The alkylated hydrazines can be employed as stable hydrazinium salts, and the reactions can be conducted at lower temperatures with compatibility for acid-sensitive functionality. Ethylhydrazine hydrochloride, as a terminally alkylated hydrazinium salt, directly benefits from this class-level advantage.

Fischer indole synthesis Alkylhydrazine reagents Heterocyclic chemistry

Toxicity Reversibility Profile: Ethylhydrazine Hydrochloride vs. Methylhydrazine and Other Analogues

In a controlled in vivo toxicology study comparing five substituted hydrazines in Swiss mice, ethylhydrazine hydrochloride (EH) exhibited toxic, convulsive, and lethal effects that were successfully prevented by pyridoxine hydrochloride (PH) pre- and post-treatment [1]. This reversibility profile matched that of methylhydrazine (MH) and n-butylhydrazine hydrochloride (BH), but contrasted sharply with N-methyl-N-formylhydrazine (MFH), whose toxic symptoms were only slightly inhibited by the same intervention [1]. This establishes a clear safety-handling distinction within the hydrazine analogue class.

Hydrazine toxicology Pyridoxine antagonism Preclinical safety

Carcinogenicity Documentation: Ethylhydrazine Hydrochloride Tumor Induction Quantified vs. Controls

A lifetime administration study of 0.0125% ethylhydrazine hydrochloride in drinking water to randomly bred Swiss mice established the compound's tumorigenicity for the first time, providing quantitative benchmark data essential for occupational safety and handling protocols [1]. The study documented that 88% of treated females and 62% of treated males developed lung tumors, compared to control incidences of 21% in females and 23% in males. Blood-vessel tumor incidence rose from 5% to 60% in females and from 6% to 16% in males compared to controls [1].

Carcinogenicity assessment Hydrazine toxicology Occupational safety

Ethylhydrazine Hydrochloride 18413-14-4: Evidence-Based Application Scenarios for Scientific Procurement


Pyrazole and Pyrazoline Scaffold Synthesis Requiring Direct Cyclization

When the synthetic objective involves direct one-pot formation of pyrazole or pyrazoline rings from phosphonium salt precursors, ethylhydrazine hydrochloride provides a documented advantage over phenylhydrazine. Unlike phenylhydrazine, which forms a hydrazone intermediate (62% yield) requiring separate cyclization, ethylhydrazine directly produces pyrazoline (60% yield) and pyrazole (40% yield) derivatives in a single operation . This eliminates a synthetic step and may improve overall process mass efficiency.

Fischer Indole Synthesis Requiring Enhanced Yield, Rate, or Acid-Sensitive Substrate Compatibility

For Fischer indole applications where unalkylated hydrazines produce suboptimal yields or require harsh acid conditions incompatible with sensitive functionality, ethylhydrazine hydrochloride offers a class-validated solution. Terminally alkylated hydrazines as a class demonstrate higher yields, faster reaction rates, and compatibility with lower temperatures versus unalkylated comparators . The stable hydrazinium salt form facilitates storage and handling while maintaining reactivity for later-stage synthetic applications.

Pharmaceutical Intermediate Development for Inflammatory Bowel Disease Therapeutics

Ethylhydrazine hydrochloride has been specifically identified as an intermediate in the synthesis of b-raf inhibitors being investigated for inflammatory bowel disease treatment . While detailed synthetic yields are not publicly disclosed, this established pharmaceutical route validates the compound's relevance for medicinal chemistry programs targeting b-raf pathways.

Biochemical Research on Macromolecular Active Site Labeling and Protein Studies

Ethylhydrazine hydrochloride is specifically indicated for protein labeling applications including active site labeling and active site mapping studies . The compound has documented utility in studying the biochemistry of macromolecules, supported by peer-reviewed references investigating pyrazole-based pharmacophores for antimicrobial and antitumor applications .

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